molecular formula C12H16F3N3O2S B6709703 N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6709703
M. Wt: 323.34 g/mol
InChI Key: KNXPQOYHMKNHPE-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and a trifluoroethyl group.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2S/c1-8(11-16-2-5-21-11)17-10(19)9-6-20-4-3-18(9)7-12(13,14)15/h2,5,8-9H,3-4,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPQOYHMKNHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)C2COCCN2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)acetamide
  • 4-(2,2,2-trifluoroethyl)morpholine
  • N-(1,3-thiazol-2-yl)ethylamine

Uniqueness

N-[1-(1,3-thiazol-2-yl)ethyl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

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